molecular formula C6H10F2O2 B1601261 Ethyl 3,3-difluorobutyrate CAS No. 2368-93-6

Ethyl 3,3-difluorobutyrate

Cat. No.: B1601261
CAS No.: 2368-93-6
M. Wt: 152.14 g/mol
InChI Key: JSMRUPPAFDYIRD-UHFFFAOYSA-N
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Description

Ethyl 3,3-difluorobutyrate (CAS 2368-93-6) is a fluorinated ester with the molecular formula C₆H₁₀F₂O₂ and a molecular weight of 164.14 g/mol. It is widely utilized as a versatile intermediate in pharmaceuticals and agrochemicals due to its ability to enhance bioactivity and metabolic stability. Key applications include:

  • Pharmaceuticals: Synthesis of fluorinated alkyl esters and carboxylic acids, which improve drug bioavailability and selectivity .
  • Agrochemicals: Development of fluorinated pesticides with increased potency and reduced environmental impact .
  • SF4-Mediated Defluorination: Participation in reactions with sulfur tetrafluoride (SF₄) to generate fluorinated carboxylic acids, though this process requires careful handling due to SF₄’s toxicity .

Properties

IUPAC Name

ethyl 3,3-difluorobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O2/c1-3-10-5(9)4-6(2,7)8/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMRUPPAFDYIRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30504480
Record name Ethyl 3,3-difluorobutanoate
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Molecular Weight

152.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2368-93-6
Record name Butanoic acid, 3,3-difluoro-, ethyl ester
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Record name Ethyl 3,3-difluorobutanoate
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Record name Ethyl 3,3-difluorobutyrate
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3,3-difluorobutyrate can be synthesized through several methods. One common approach involves the fluorination of ethyl butyrate. This process typically uses reagents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms into the butyrate structure .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination reactions under controlled conditions. The use of specialized equipment to handle fluorinating agents and ensure safety is crucial. The reaction is typically carried out at elevated temperatures and may require the use of catalysts to enhance the yield and selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,3-difluorobutyrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 3,3-difluorobutyrate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to introduce fluorine atoms into complex molecules.

    Biology: The compound can be used in the synthesis of fluorinated analogs of biologically active molecules, which may exhibit enhanced biological activity or stability.

    Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their unique properties, such as increased metabolic stability and lipophilicity.

    Industry: this compound is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of ethyl 3,3-difluorobutyrate involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and interactions with biological molecules. Fluorine’s high electronegativity and small size allow it to form strong bonds with carbon, enhancing the compound’s stability and resistance to metabolic degradation. This makes fluorinated compounds valuable in drug design and development .

Comparison with Similar Compounds

Ethyl 3-Hydroxy-4,4,4-Trifluorobutyrate (CAS 372-29-2)

  • Structure : Contains a hydroxyl (-OH) group at position 3 and three fluorine atoms at position 3.
  • Molecular Formula : C₆H₉F₃O₃ (MW: 186.13 g/mol).
  • Applications : Serves as a precursor for trifluoromethylated compounds in medicinal chemistry. The hydroxyl group enables further functionalization via oxidation or substitution .
  • Key Difference : The hydroxyl group increases polarity compared to Ethyl 3,3-difluorobutyrate, affecting solubility and reactivity in aqueous environments.

(±)-Ethyl 2,3,3-Trifluorobutyrate (CAS Not Provided)

  • Structure : Fluorine atoms at positions 2 and 3.
  • Molecular Formula : C₆H₉F₃O₂ (MW: 182.13 g/mol).
  • Applications : Used in fluorinated polymer synthesis and as a building block for agrochemicals. The trifluoromethyl group enhances thermal stability .
  • Key Difference : The asymmetric fluorine distribution leads to distinct electronic effects, altering its reactivity in nucleophilic substitution reactions compared to this compound.

Ethyl 2-Chloro-3,3-Difluorobutanoate (CAS 83124-53-2)

  • Structure : Chlorine at position 2 and fluorine atoms at position 3.
  • Molecular Formula : C₆H₉ClF₂O₂ (MW: 186.58 g/mol).
  • Applications: Intermediate in organofluorine chemistry; the chlorine atom facilitates cross-coupling reactions.

This compound

  • Synthesis : Typically involves SF₄-mediated fluorination of β-ketoesters. While efficient (yields >80%), SF₄’s toxicity necessitates stringent safety protocols .
  • Challenges : Requires anhydrous conditions and specialized equipment for SF₄ handling.

Trifluoroacetyl Ethyl Esters (e.g., Ethyl 3,3,3-Trifluoro-2-Hydroxypropionate)

  • Synthesis : Catalyzed by sodium ethoxide or metallic sodium, achieving yields up to 86.7% with safer reagents like N-bromosuccinimide (NBS) .
  • Advantage : NBS offers higher yields (93.4% for dibrominated products) and reduced hazard compared to SF₄ .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility Key Functional Groups
This compound C₆H₁₀F₂O₂ 164.14 ~170 (est.) Organic solvents Difluoro, ester
Ethyl 3-Hydroxy-4,4,4-Trifluorobutyrate C₆H₉F₃O₃ 186.13 Not reported Polar solvents Hydroxyl, trifluoro
(±)-Ethyl 2,3,3-Trifluorobutyrate C₆H₉F₃O₂ 182.13 ~160 (est.) Organic solvents Trifluoro, ester
Ethyl 2-Chloro-3,3-Difluorobutanoate C₆H₉ClF₂O₂ 186.58 Not reported Chlorinated solvents Chloro, difluoro

Research and Patent Landscape

  • This compound : Cited in 21 patents (e.g., pharmaceutical intermediates) but lacks peer-reviewed literature, indicating industrial preference over academic focus .
  • Trifluoroacetyl Derivatives : Heavily researched in academia, with studies on their role in asymmetric synthesis and agrochemical optimization .

Biological Activity

Ethyl 3,3-difluorobutyrate (CAS No. 2368-93-6) is a fluorinated organic compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis methods, mechanisms of action, and potential applications based on diverse research findings.

This compound can be synthesized through several methods, with one common approach being the fluorination of ethyl butyrate. This process typically involves reagents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms into the butyrate structure. The compound is characterized by its unique fluorination pattern, which enhances its stability and reactivity in biological systems.

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The presence of fluorine atoms significantly alters the compound’s reactivity and interactions with biological molecules. Fluorine's high electronegativity and small size allow it to form strong bonds with carbon, enhancing the compound's stability and resistance to metabolic degradation. This property makes it a valuable candidate in drug design and development.

Enzyme Interactions

Research indicates that this compound exhibits notable biological activity through its interactions with enzymes. Preliminary studies have shown that it may influence metabolic pathways involving alcohol dehydrogenases and other enzymes, suggesting potential roles in therapeutic applications.

Pharmacological Potential

Fluorinated compounds like this compound are often explored for their potential as pharmaceutical agents due to their unique properties such as increased metabolic stability and lipophilicity. The compound is used in the synthesis of fluorinated analogs of biologically active molecules, which may exhibit enhanced biological activity or stability compared to their non-fluorinated counterparts.

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound in various applications:

  • Study on Enzyme Inhibition : A study demonstrated that derivatives of this compound showed significant inhibition against specific enzymes involved in metabolic pathways. The results indicated that modifications to the ester moiety could enhance inhibitory activity .
  • Therapeutic Applications : In medicinal chemistry research, this compound was evaluated for its potential use in drug formulations aimed at treating metabolic disorders. The findings suggested that its unique structure could lead to improved bioavailability and therapeutic efficacy.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
Ethyl difluoroacetateTwo fluorine atoms on adjacent carbonsModerate enzyme inhibition; used in organic synthesis
Ethyl 4,4,4-trifluorobutyrateThree fluorine atomsEnhanced lipophilicity; used in pharmaceuticals
Ethyl 3,5-difluorobenzoylformateAromatic structure with fluorinationDistinct pharmacological properties

This compound stands out due to its specific fluorination pattern that imparts distinct chemical and physical properties compared to other fluorinated compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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